1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride
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Description
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H34Cl2N2O3 and its molecular weight is 457.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.1946483 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters are the natural ligands for α1-ARs. When the compound binds to these receptors, it can alter the normal signaling pathways, leading to changes in cellular function .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies help to identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action depend on whether it activates or blocks the α1-ARs. Activation can lead to contraction of smooth muscles, while blockade can prevent this contraction . This can have therapeutic effects in conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the patient’s health status, and genetic factors can all affect how the compound interacts with its targets and its overall effectiveness
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-18(2)22-6-4-5-7-23(22)28-17-20(26)16-24-12-14-25(15-13-24)19-8-10-21(27-3)11-9-19;;/h4-11,18,20,26H,12-17H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXJNOKBHGVJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.